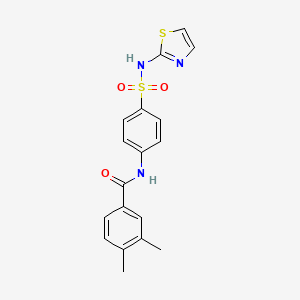

3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

Research into benzofused thiazole derivatives, which share structural similarities with the specified compound, has shown promising results in the development of new antioxidant and anti-inflammatory agents. These derivatives have been evaluated for in vitro antioxidant and anti-inflammatory activities, suggesting potential applications in therapeutic agent development, including anticancer, anti-inflammatory, antioxidant, and antiviral treatments (Raut et al., 2020).

Synthesis and Pharmaceutical Impurities

A review focusing on the novel synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities, provides insights into the development of related benzamide compounds. This research emphasizes the importance of understanding and controlling pharmaceutical impurities in drug development, which is relevant for the synthesis and application of complex benzamides in pharmacology (Saini et al., 2019).

Carbonic Anhydrase Inhibition

Sulfonamides, including those containing thiazole rings, have been extensively reviewed for their role as carbonic anhydrase inhibitors, with significant implications for diuretics, glaucoma treatments, and possibly as anticancer agents. This research underlines the broad therapeutic applications of sulfonamide derivatives in treating and diagnosing diseases, highlighting their potential in drug design and repositioning (Carta et al., 2012).

Advanced Materials Research

Benzothiazole and its derivatives have also been explored for applications beyond pharmacology, including in the design of advanced materials such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. This demonstrates the versatility of benzothiazole-based compounds in both biological and materials science applications (Squeo et al., 2020).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biological pathways, depending on their specific targets .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide.

Result of Action

Thiazole derivatives have been reported to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Future Directions

Thiazoles are important heterocyclics exhibiting diverse biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that there is ongoing interest in the development and study of thiazole derivatives, including 3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide, for potential therapeutic applications.

properties

IUPAC Name |

3,4-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-12-3-4-14(11-13(12)2)17(22)20-15-5-7-16(8-6-15)26(23,24)21-18-19-9-10-25-18/h3-11H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLUCDQNNXQNAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2575107.png)

![8,10-dimethyl-2-propyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2575110.png)

![N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2575112.png)

![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2575115.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2575116.png)

![N-[3-methyl-5-((Z)-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}vinyl)isoxazol-4-yl]acetamide](/img/structure/B2575120.png)

![2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2575127.png)